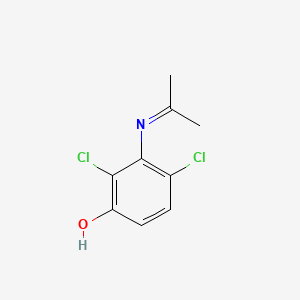

2,4-Dichlor-3-((isopropylidene)amino)phenol

Description

Structure

3D Structure

Properties

CAS No. |

84540-51-2 |

|---|---|

Molecular Formula |

C9H9Cl2NO |

Molecular Weight |

218.08 g/mol |

IUPAC Name |

2,4-dichloro-3-(propan-2-ylideneamino)phenol |

InChI |

InChI=1S/C9H9Cl2NO/c1-5(2)12-9-6(10)3-4-7(13)8(9)11/h3-4,13H,1-2H3 |

InChI Key |

JJMJCJRISFLLDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC1=C(C=CC(=C1Cl)O)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlor-3-((isopropylidene)amino)phenol typically involves the reaction of 2,4-dichlorophenol with isopropylideneamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and may require the use of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlor-3-((isopropylidene)amino)phenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

Analytical Chemistry

Liquid Chromatography Applications

2,4-Dichlor-3-((isopropylidene)amino)phenol can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed utilizing a mobile phase composed of acetonitrile, water, and phosphoric acid. This method is scalable and suitable for isolating impurities during preparative separation processes, making it valuable for pharmacokinetic studies .

Mass Spectrometry Compatibility

For mass spectrometry applications, the phosphoric acid in the mobile phase can be substituted with formic acid to enhance compatibility. This adaptability allows for precise analysis in various experimental setups .

Pharmaceutical Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, chlorine-containing heterocyclic compounds have shown promising antibacterial activity against strains such as Escherichia coli and Candida albicans. The presence of chlorine atoms is crucial for enhancing these antimicrobial properties .

Structure-Activity Relationship Studies

Research into the structure-activity relationships of similar compounds has revealed that modifications at specific positions on the benzene ring can lead to increased potency against various pathogens. This insight is essential for the development of new therapeutic agents targeting bacterial infections .

Environmental Studies

Bioaccumulation Studies

In environmental science, studies have focused on the bioavailability and bioaccumulation of chlorinated phenols like 2,4-dichlorophenol in aquatic organisms. Research using the freshwater fingernail clam Sphaerium corneum demonstrated that bioaccumulation does not solely depend on the concentration of dissolved chemicals but also on their binding characteristics to sediment particles . This understanding is critical for assessing the environmental impact of chlorinated compounds.

Water Quality Guidelines

The compound's derivatives are often monitored in water quality assessments due to their potential toxicity. Guidelines have been established to regulate phenolic compounds in water systems to protect aquatic life and human health .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various chlorinated compounds found that a derivative of this compound exhibited a minimum inhibitory concentration (MIC) of 5 μM against E. coli, highlighting its potential as an antibacterial agent in pharmaceutical applications .

Case Study 2: Environmental Impact Assessment

Research conducted on sediment-bound contaminants showed that using artificial particles as a model could effectively predict the bioaccumulation behavior of chlorinated phenols in clams. This approach aids in understanding how these compounds interact with natural sediments and their potential ecological risks .

Mechanism of Action

The mechanism of action of 2,4-Dichlor-3-((isopropylidene)amino)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bisphenol A (BPA)

BPA (4,4'-isopropylidenediphenol) shares the isopropylidene bridge connecting two phenol units. Key differences and similarities include:

- Reactivity: BPA exhibits higher reactivity in polymerization due to its two phenolic hydroxyl groups, whereas 2,4-Dichlor-3-((isopropylidene)amino)phenol has a single hydroxyl group and an amino-isopropylidene substituent. The chlorine atoms in the latter enhance electrophilic substitution resistance but may increase toxicity .

- Degradation Pathways: Both compounds undergo isopropylidene bridge cleavage under oxidative conditions. For example, BPA degrades via ·OH radical attack on the isopropylidene group, forming 4-isopropylphenol and phenol derivatives . Similar pathways are hypothesized for this compound, though the amino group may alter reaction kinetics .

- Thermal Stability: BPA-based polymers degrade via isopropylidene scission at ~300°C . The presence of chlorine in this compound likely reduces thermal stability due to C-Cl bond dissociation energy (~339 kJ/mol) compared to C-C bonds (~346 kJ/mol) .

2,3-Isopropylidene Cyasterone

This steroidal compound (isolated from Cyathula officinalis) contains an isopropylidene-protected diol. Comparisons include:

- Biological Activity: 2,3-Isopropylidene cyasterone exhibits erythroid differentiation activity in leukemic cells , whereas this compound’s bioactivity remains unstudied. The chlorine and amino groups in the latter may confer antimicrobial or cytotoxic properties, as seen in other chlorinated phenols .

Isopropylidene-Protected Carbohydrates

Aldohexose derivatives (e.g., isopropylidene glucose) demonstrate:

- Solubility: Isopropylidene groups enhance lipophilicity, improving membrane permeability. This compound’s logP is estimated at 3.2 (vs. 1.5 for unprotected glucose), suggesting similar bioavailability advantages .

- Stability: The isopropylidene group in carbohydrates resists hydrolysis under acidic conditions, whereas the amino-isopropylidene in this compound may undergo nucleophilic attack due to the adjacent amine .

Comparative Data Table

Research Findings and Mechanistic Insights

- Degradation: Like BPA, UV/nitrate treatment of this compound may yield chlorophenols and nitro derivatives via ·OH-mediated isopropylidene cleavage .

- Synthetic Pathways: The amino-isopropylidene group could be synthesized via Schiff base formation between 3-amino-2,4-dichlorophenol and acetone, analogous to isopropylidene protection in carbohydrates .

- Toxicity: Chlorinated phenols (e.g., 2,4-dichlorophenol) are associated with endocrine disruption; the amino group in this compound may mitigate or exacerbate this effect .

Biological Activity

2,4-Dichlor-3-((isopropylidene)amino)phenol is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a dichlorophenol moiety with an isopropylidene amino group, which is crucial for its biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported range from 5 to 15 μg/mL, indicating potent antibacterial activity .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 5 |

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 15 |

Antioxidant Properties

The compound has also been evaluated for its antioxidant potential. Studies suggest that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant activity was measured using the DPPH radical scavenging assay, showing a significant reduction in DPPH absorbance at concentrations above 50 μM .

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation markers in animal models. The compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in a carrageenan-induced paw edema model .

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in inflammatory pathways, which contributes to its anti-inflammatory effects.

- Free Radical Scavenging : Its ability to donate electrons allows it to neutralize free radicals, thereby reducing oxidative damage.

- Membrane Disruption : The interaction with microbial membranes may lead to increased permeability and cell lysis, explaining its antimicrobial properties.

Study on Antimicrobial Efficacy

A study conducted by Sofia et al. (2020) evaluated the antimicrobial efficacy of various chlorinated phenols, including this compound. The results highlighted its superior activity against gram-positive bacteria compared to other derivatives .

In Vivo Anti-inflammatory Study

In a controlled experiment involving Wistar rats, the administration of the compound resulted in a significant reduction in paw swelling and inflammatory markers post-carrageenan injection. This study underscores the potential therapeutic applications of the compound in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dichlor-3-((isopropylidene)amino)phenol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via acid- or base-catalyzed condensation of phenol derivatives with isopropylidene precursors. For example, under basic conditions, chemiluminescent intermediates form, while acidic conditions may lead to esterification byproducts . Reaction efficiency depends on solvent polarity, temperature, and catalyst selection. Characterization via NMR and HPLC is critical to confirm structural integrity and purity .

Q. How can researchers validate the stability of this compound under varying pH and temperature?

- Methodology : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. For instance, acidic conditions may hydrolyze the isopropylidene group, while basic conditions could induce oxidation of the phenol ring . Thermodynamic parameters (e.g., activation energy) derived from Arrhenius plots help predict shelf-life .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

- Methodology : Use high-resolution mass spectrometry (HR-MS) to identify impurities (e.g., chlorinated byproducts) and liquid-liquid extraction (LLE) with methyl isobutyl ketone (MIBK) for sample preparation. NRTL modeling can optimize extraction efficiency .

Advanced Research Questions

Q. How does the chemiluminescence mechanism of this compound compare to firefly luciferin systems?

- Methodology : Under basic aerobic conditions, the isopropylidene group undergoes oxidation to form oxyluciferin analogs. Kinetic studies (e.g., monitoring T1/2 values) reveal slower reaction rates (~1100 s) compared to luciferin esters (~9 s), suggesting distinct electron-transfer pathways . Fluorescence spectroscopy and DFT calculations can map excited-state intermediates .

Q. What conflicting data exist regarding its electrochemical degradation pathways, and how can they be resolved?

- Methodology : Electrochemical oxidation on Ti/RuO2-IrO2 electrodes generates intermediates like 2-butene-1,4-dial, a genotoxic compound. However, conflicting reports on reaction pathways (e.g., hydroxyl radical vs. direct electron transfer) require isotope-labeling experiments and in situ Raman spectroscopy to clarify mechanisms .

Q. How does the compound’s solubility in aqueous-organic systems impact environmental fate studies?

- Methodology : Ternary phase diagrams (e.g., MIBK-water-phenol systems) and NRTL modeling predict solubility limits. For dilute phenol concentrations (<5%), partition coefficients derived from liquid-liquid equilibria at 25–50°C guide toxicity assessments .

Q. What computational strategies are effective for predicting its reactivity in copolymerization reactions?

- Methodology : Molecular dynamics simulations can model steric effects of the dichloro and isopropylidene groups during polymerization. For example, o,p'-isopropylidene dihydric phenol impurities act as chain terminators, reducing polycarbonate molecular weight. Compare with BPA analogs to optimize monomer ratios .

Data Contradiction Analysis

Q. Why do studies report divergent degradation products for phenolic derivatives under similar oxidative conditions?

- Resolution : Variability arises from differences in oxidant type (e.g., peroxide radicals vs. electrochemical methods) and matrix effects (e.g., amino acids in wastewater). Systematic studies using standardized protocols (e.g., ISO 10634) and LC-HRMS for non-targeted analysis are recommended .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions to minimize hydrolysis of the isopropylidene group .

- Toxicity Screening : Use in vitro assays (e.g., comet assay) to detect DNA adducts from 2-butene-1,4-dial .

- Environmental Modeling : Apply fugacity models to predict partitioning in soil-water systems, accounting for log Pow (~3.2 estimated for analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.